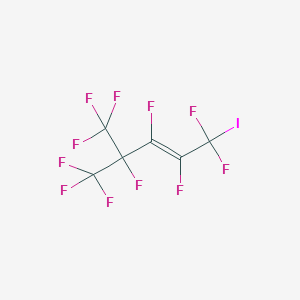

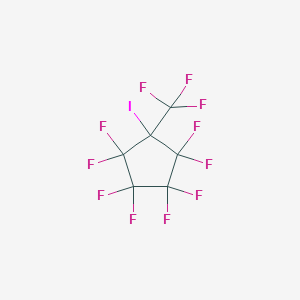

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of highly fluorinated compounds often involves complex reactions that introduce fluorine atoms or fluorinated groups into organic molecules. For example, the synthesis of polyfluoro-compounds based on cycloheptane and the transformation of trifluoronitrosomethane into N-trifluoromethylhydroxylamines demonstrate the intricate methods used to incorporate fluorine atoms into organic frameworks (Dodsworth et al., 1984); (Barlow et al., 1980).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of fluorinated compounds. Studies have shown how the presence of fluorine atoms affects molecular geometry, bond lengths, and angles, highlighting the unique structural characteristics of fluorinated compounds, such as octafluorobicyclo[2.2.0]hex-1(4)-ene (Richardson et al., 2003).

Chemical Reactions and Properties

Fluorinated compounds undergo a variety of chemical reactions, reflecting their distinct chemical properties. For instance, the reactivity of octafluorobut-2-ene with polyfluoro-aromatic compounds and the stereoselective synthesis of (E)-octafluoro-1,3,5-hexatriene showcase the diverse chemical behavior of these materials (Chambers et al., 1975); (Liu & Burton, 2009).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as their boiling points, melting points, and solubility, are significantly influenced by the fluorination level. These properties are crucial for the practical applications of these materials. The analysis of polyfluorobicyclo[2,2,2]octanes provides insight into the physical characteristics of such compounds (Battersby et al., 1980).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including their reactivity, stability, and interactions with other substances, are areas of active research. The study of reactions involving fluoride ions and polyfluoro-aromatic compounds with octafluorobut-2-ene exemplifies the complex chemical behavior of these materials (Chambers et al., 1975).

Wissenschaftliche Forschungsanwendungen

This compound is used in the field of organic chemistry . The synthesis of this compound involves reacting hexafluoroprop-l-ene with 1,3,3,3-tetrafluoroprop-l-ene in the presence of an acid catalyst . Another method involves fluorinating 2,4-dichloro-l,l,l,5,5,5-hexafluoro-2-(trifluoromethyl)pentane in the presence of a catalyst . The compound can also be part of compositions comprising other compounds .

This compound is used in the field of organic chemistry . The synthesis of this compound involves reacting hexafluoroprop-l-ene with 1,3,3,3-tetrafluoroprop-l-ene in the presence of an acid catalyst . Another method involves fluorinating 2,4-dichloro-l,l,l,5,5,5-hexafluoro-2-(trifluoromethyl)pentane in the presence of a catalyst . The compound can also be part of compositions comprising other compounds .

This compound is used in the field of organic chemistry . The synthesis of this compound involves reacting hexafluoroprop-l-ene with 1,3,3,3-tetrafluoroprop-l-ene in the presence of an acid catalyst . Another method involves fluorinating 2,4-dichloro-l,l,l,5,5,5-hexafluoro-2-(trifluoromethyl)pentane in the presence of a catalyst . The compound can also be part of compositions comprising other compounds .

Safety And Hazards

While fluorinated compounds have many useful properties, they can also pose hazards to human health and the environment. Some fluorinated compounds have been found to persist in the environment for long periods and accumulate in living organisms. Exposure to certain fluorinated compounds has been linked to adverse health effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZGOHYMGKSXBU-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)I)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694127 |

Source

|

| Record name | (2E)-Perfluoro-1-iodo-4-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene | |

CAS RN |

120695-78-5 |

Source

|

| Record name | (2E)-Perfluoro-1-iodo-4-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)

![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)

![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)